molecular formula C18H27BO5 B1400306 (4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester CAS No. 1146546-99-7

(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester

Cat. No.: B1400306
CAS No.: 1146546-99-7
M. Wt: 334.2 g/mol
InChI Key: IQZKSHUYUUYHED-UHFFFAOYSA-N
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Description

“(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 1146546-99-7 and a molecular weight of 334.22 . Its IUPAC name is ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H27BO5/c1-8-21-15(20)16(2,3)22-14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 334.22 . It is a white to yellow solid .

Scientific Research Applications

Stereoselective Synthesis

  • Vinyl iodides can be synthesized from vinylboronate pinacol esters, as demonstrated in research by Stewart and Whiting (1995). This process involves transforming polyenyl-1-boronic acids with hindered pinacol esters into corresponding Z- or E-iodides using sodium methoxide and monochloroiodide (Stewart & Whiting, 1995).

Synthesis and Cycloaddition

  • Kamabuchi, Miyaura, and Suzuki (1993) reported a two-step procedure for synthesizing a pinacol ester of (1,3-butadien-2-yl)boronic acid from 1,4-dichloro-2-butyne. This boronate ester is highly reactive in Diels-Alder reactions, producing functionalized cyclic 1-alkenylboronates (Kamabuchi, Miyaura, & Suzuki, 1993).

Improved Synthesis for Suzuki Couplings

  • Mullens (2009) described an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, highlighting its application in Suzuki couplings. This synthesis involves isolating the corresponding lithium hydroxy ate complex (Mullens, 2009).

Analysis of Reactive Pinacolboronate Esters

  • A study by Zhong et al. (2012) discussed strategies for analyzing reactive pinacolboronate esters, which are key in Suzuki coupling reactions. The study addressed challenges like hydrolysis to boronic acid and provided solutions for stability and solubilization (Zhong et al., 2012).

Green Synthetic Routes

  • Schnürch, Holzweber, Mihovilovic, and Stanetty (2007) developed an environmentally benign method for forming boronic acid esters from corresponding boronic acids. This method involves grinding a mixture of the boronic acid and diol without a solvent (Schnürch et al., 2007).

Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization

  • Nojima et al. (2016) reported the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) to synthesize high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties (Nojima et al., 2016).

Biochemical Analysis

Biochemical Properties

(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. For example, it can interact with serine proteases by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and pinacol . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by esterases, leading to the formation of boronic acid and pinacol . Additionally, it can interact with enzymes involved in the synthesis and degradation of biomolecules, influencing metabolic pathways and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by passive diffusion or facilitated by transporters . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of the compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, it can localize to the nucleus and interact with transcription factors, influencing gene expression . Additionally, the compound can be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes .

Properties

IUPAC Name

ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO5/c1-8-21-15(20)16(2,3)22-14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZKSHUYUUYHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester

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